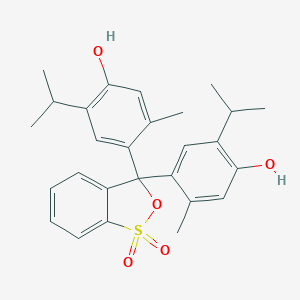

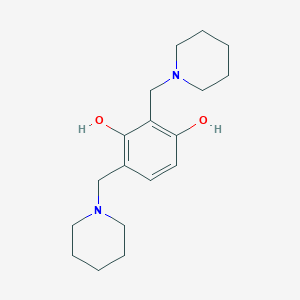

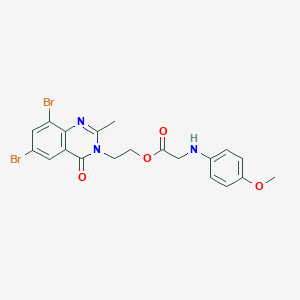

![molecular formula C12H8O2 B033981 naphtho[2,1-b]furan-1(2H)-one CAS No. 19997-42-3](/img/structure/B33981.png)

naphtho[2,1-b]furan-1(2H)-one

Übersicht

Beschreibung

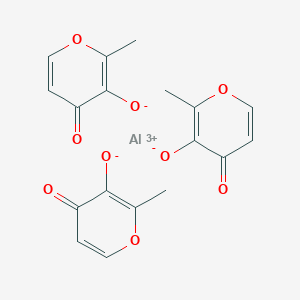

Naphtho[2,1-b]furan-1(2H)-one, also known as 1H,2H-naphtho[2,1-b]furan-2-one, is a chemical compound with the molecular formula C12H8O2 . It has a molecular weight of 184.19 .

Synthesis Analysis

A simple and efficient method for the synthesis of 2-(2-(aryl)naphtho[2,1-b]furan-1-yl)acetic acid derivatives via a one-pot three-component reaction of Meldrum’s acid, arylglyoxals, and β-naphthol in the presence of triethylamine (Et3N) has been reported .Molecular Structure Analysis

The molecular structure of naphtho[2,1-b]furan-1(2H)-one consists of a twelve-membered naphthalene ring fused to a five-membered furan ring .Chemical Reactions Analysis

Naphtho[2,1-b]furan-1(2H)-one can undergo various chemical reactions. For instance, it can react with C- and N-nucleophiles to afford naphthofuranpyrazol derivatives . It can also react with formamide to afford naphtho[1’,2’ : 4,5]furo[3,2-d]pyrimidine derivatives .Physical And Chemical Properties Analysis

Naphtho[2,1-b]furan-1(2H)-one is a solid substance . It has a melting point of 104 - 106 degrees Celsius .Wissenschaftliche Forschungsanwendungen

Optoelectronics and Photovoltaic Applications

Naphtho[2,1-b]furan derivatives exhibit significant optoelectronic properties that are crucial for photovoltaic applications. They are potential organic semiconductor materials due to their low cost, high stability, and earth abundance . The ability to engineer the energy gap of these derivatives suggests their suitability for use in organic photovoltaic cells (OPVCs) , organic light-emitting diodes (OLEDs) , and organic field-effect transistors (OFETs) .

Medicinal Chemistry

In the realm of medicinal chemistry, naphtho[2,1-b]furan-1(2H)-one derivatives are explored for their biological relevance . They are synthesized through environmentally friendly processes, such as palladium-catalyzed reverse hydrogenolysis, which yields potentially biologically active compounds without the need for oxidants and hydrogen acceptors .

Materials Science

The derivatives of naphtho[2,1-b]furan-1(2H)-one are considered for applications in materials science, particularly in the development of organic semiconductors . Their wide and direct band gaps make them suitable for high-tech portable electronic devices applications .

Environmental Science

In environmental science, the synthesis methods of naphtho[2,1-b]furan derivatives are valued for being waste-free . The palladium-catalyzed reactions used to produce these compounds do not require external oxidants or hydrogen acceptors, making the process intrinsically eco-friendly .

Energy

The wide bandgap organic semiconductor materials derived from naphtho[2,1-b]furan-1(2H)-one are of particular interest in the energy sector. They offer advantages such as reduced energy loss, high-temperature operation, and greater lighting efficiency , which are essential for modern optoelectronic devices .

Analytical Chemistry

In analytical chemistry, the acylation reactions of naphtho[2,1-b]furan lead to the formation of various derivatives. These compounds are characterized using techniques like IR and NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis . Such detailed structural characterization is fundamental for understanding the reactivity and stability of these compounds .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s known that naphtho-furan derivatives have been evaluated for varied biological activities, suggesting they interact with multiple targets .

Mode of Action

The mode of action of naphtho[2,1-b]furan-1(2H)-one involves its interaction with these targets, leading to changes at the molecular level. For instance, depending on the reaction conditions, the acylation of 2-ethylnaphtho[2,1-b]furan leads to the formation of a mixture of 1-acetyl-, 5-acetyl-, and 1,5-diacetyl derivatives . The preference of the primary attack of the electrophile at the C5 position has been indicated .

Biochemical Pathways

Naphtho-furan derivatives have been associated with various biological activities, suggesting they may influence multiple pathways .

Result of Action

Naphtho-furan derivatives have shown potential biological activities, indicating they can induce significant molecular and cellular changes .

Eigenschaften

IUPAC Name |

benzo[e][1]benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2/c13-10-7-14-11-6-5-8-3-1-2-4-9(8)12(10)11/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IONYAPWXJUCNPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90362987 | |

| Record name | naphtho[2,1-b]furan-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

naphtho[2,1-b]furan-1(2H)-one | |

CAS RN |

19997-42-3 | |

| Record name | naphtho[2,1-b]furan-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90362987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the different synthetic approaches to produce enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones?

A1: Two primary methods have been reported for the synthesis of enantiomerically enriched naphtho[2,1-b]furan-1(2H)-ones:

- Copper-catalyzed asymmetric oxidative cross-coupling: This method utilizes a copper catalyst and molecular oxygen to facilitate the reaction between 2-naphthols and aryl methyl ketones. This approach provides good yields (52-89%) and enantiomeric excesses (up to 87%) for various functionalized naphtho[2,1-b]furan-1(2H)-ones. []

- Iodine-promoted oxidative cross-coupling/annulation: This method employs molecular iodine to promote the oxidative coupling and annulation of 2-naphthols with methyl ketones. This strategy, while not focused on enantioselectivity, efficiently constructs a new quaternary carbon center within the 3(2H)-furanone ring system. []

Q2: What are the proposed mechanisms for these synthetic approaches?

A2:

- Copper-catalyzed asymmetric oxidative cross-coupling: The mechanism is proposed to involve the formation of a chiral copper enolate intermediate, which undergoes asymmetric addition to the 2-naphthol. []

- Iodine-promoted oxidative cross-coupling/annulation: The proposed mechanism involves a self-sequenced pathway: initial iodination of the 2-naphthol, followed by Kornblum oxidation, Friedel-Crafts alkylation with the methyl ketone, and a final oxidation/cyclization step to form the naphtho[2,1-b]furan-1(2H)-one. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

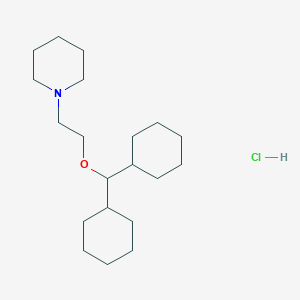

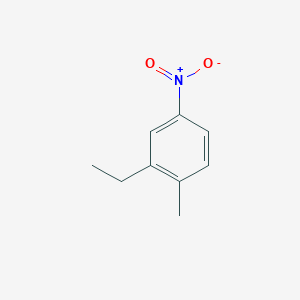

![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)